7-Chloro-6,8-difluoroquinolin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-6,8-difluoroquinolin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N2/c10-7-6(11)2-4-1-5(13)3-14-9(4)8(7)12/h1-3H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCKKNIELOIBTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=C(C2=NC=C1N)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 7 Chloro 6,8 Difluoroquinolin 3 Amine
Established Synthetic Routes to the 7-Chloro-6,8-difluoroquinoline Core
The construction of the densely halogenated quinoline (B57606) ring system is the primary challenge. The substitution pattern suggests a strategy beginning with a correspondingly substituted aniline (B41778) precursor, which then undergoes a cyclization reaction to form the bicyclic quinoline core.
Skraup Cyclization and Modified Analogous Approaches
While the Skraup reaction, which involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, is a classic method for quinoline synthesis, its often harsh and violent conditions make it less suitable for complex, poly-halogenated substrates. orgoreview.comwikipedia.org A more controlled and widely applicable method for constructing such quinoline systems is the Gould-Jacobs reaction . wikipedia.orgquimicaorganica.org
This reaction sequence begins with the condensation of a substituted aniline with an ethoxymethylenemalonate derivative, such as diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization. wikipedia.orgablelab.eulookchem.com For the target molecule, a plausible starting material is the yet-to-be-described 3-Chloro-2,4-difluoroaniline (B1361499) . The reaction would proceed through an intermediate anilinomalonate, which upon heating in a high-boiling point solvent like diphenyl ether, undergoes an intramolecular cyclization to yield a 4-hydroxyquinoline-3-carboxylate ester. lookchem.comresearchgate.net Subsequent hydrolysis of the ester to a carboxylic acid, followed by decarboxylation, would yield the 7-chloro-6,8-difluoro-4-hydroxyquinoline. A critical final step in this sequence involves chlorination, typically using phosphorus oxychloride (POCl₃), to replace the 4-hydroxy group with a chlorine atom, yielding the 7-Chloro-6,8-difluoroquinoline core. ucsf.edu
The introduction of the 3-amino group can be envisioned via a Curtius rearrangement of the intermediate 7-chloro-6,8-difluoroquinoline-3-carboxylic acid. nih.govnih.gov This reaction involves the conversion of the carboxylic acid to an acyl azide, which upon heating, rearranges to an isocyanate. The isocyanate can then be hydrolyzed to furnish the primary amine, 7-Chloro-6,8-difluoroquinolin-3-amine. orgoreview.comnih.gov This method has the advantage of proceeding with retention of stereochemistry if a chiral center were present. nih.gov
Table 1: Plausible Gould-Jacobs Synthesis Pathway
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 3-Chloro-2,4-difluoroaniline, Diethyl ethoxymethylenemalonate | Heat (e.g., 100-140°C) | Diethyl 2-((3-chloro-2,4-difluorophenyl)amino)methylenemalonate |
| 2 | Diethyl 2-((3-chloro-2,4-difluorophenyl)amino)methylenemalonate | High-boiling solvent (e.g., Diphenyl ether), Heat (e.g., 250°C) | Ethyl 7-chloro-6,8-difluoro-4-hydroxyquinoline-3-carboxylate |
| 3 | Ethyl 7-chloro-6,8-difluoro-4-hydroxyquinoline-3-carboxylate | 1. NaOH (aq), Reflux2. HCl (aq) | 7-Chloro-6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid |
Nucleophilic Aromatic Substitution Strategies for Quinoline Halogenation
Nucleophilic aromatic substitution (SNAr) is a fundamental process in the synthesis of the required precursors, particularly the substituted aniline. ucsf.edu The synthesis of anilines like 2,4-difluoro-5-chloroaniline has been achieved by starting with a polychlorinated nitrobenzene, such as 2,4,5-trichloronitrobenzene (B44141). google.comgoogle.com
In this strategy, a fluorinating agent like anhydrous potassium fluoride (B91410) (KF) is used in a dipolar aprotic solvent to replace activated chlorine atoms with fluorine. The nitro group strongly activates the ortho and para positions to nucleophilic attack, facilitating the substitution. ucsf.edu Therefore, the chlorines at positions 2 and 4 of 2,4,5-trichloronitrobenzene can be selectively replaced by fluorine to yield 2,4-difluoro-5-chloronitrobenzene. google.comgoogle.com While this specific precursor leads to a different isomer, the principle demonstrates a viable route to the required 3-chloro-2,4-difluoroaniline from a suitable polychlorinated starting material.
SNAr on the quinoline ring itself is also possible. The pyridine (B92270) ring of the quinoline is electron-deficient and thus susceptible to nucleophilic attack, especially at positions 2 and 4. nih.gov For instance, if one were to synthesize a 4,7-dichloro-6,8-difluoroquinoline, the chlorine at the 4-position is highly activated and can be selectively replaced by various nucleophiles. nih.gov
Reductive and Oxidative Transformations in Precursor Synthesis
Reductive transformations are crucial for generating the necessary amino groups from nitro precursors. The synthesis of the key aniline intermediate, as described above, culminates in the reduction of the nitro group. google.comgoogle.com This is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in a solvent such as methanol. google.com This method is highly efficient and selective for the reduction of the nitro group without affecting the aryl halides.
An alternative strategy for forming the final product involves introducing the 3-amino group at a late stage. This could be accomplished by the nitration of the pre-formed 7-Chloro-6,8-difluoroquinoline core. While electrophilic nitration of quinoline typically occurs on the benzene (B151609) ring, nitration at the 3-position can be achieved under specific conditions. The resulting 7-chloro-6,8-difluoro-3-nitroquinoline could then be readily reduced to the target 3-amino compound using standard reduction methods like stannous chloride (SnCl₂) or catalytic hydrogenation. nih.govacs.org
Functional Group Interconversions of the 3-Amine Moiety
The 3-amino group on the quinoline ring is a versatile handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives.
Derivatization via Amine Reactivity
The primary amino group at the C-3 position can undergo a variety of standard chemical transformations.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This reaction is typically high-yielding and allows for the introduction of a wide range of acyl groups.
Sulfonylation: Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride, tosyl chloride) provides sulfonamide derivatives. nih.govresearchgate.net Such reactions have been used to synthesize libraries of biologically active quinoline compounds. nih.gov Copper-catalyzed C-H sulfonylation has also been reported for quinoline N-oxides, showcasing advanced methods for incorporating sulfonyl groups. acs.orgnih.gov
Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. libretexts.orgorganic-chemistry.orgbyjus.com This diazonium intermediate is highly valuable, serving as a gateway to numerous other functionalities via Sandmeyer-type reactions. For example, it can be converted to cyano, hydroxyl, or additional halo groups. However, caution is warranted, as reports on the reaction of 3-aminoquinoline (B160951) diazonium salts have noted explosive hazards under certain conditions. nih.gov
Chemoselective Modifications of the Amino Group
The this compound molecule contains two types of nitrogen atoms: the exocyclic primary amine at C-3 and the endocyclic nitrogen of the quinoline ring. This presents a challenge and an opportunity for chemoselective reactions.
The 3-amino group is generally more nucleophilic and basic than the ring nitrogen, whose lone pair is part of the aromatic system. Therefore, reactions with electrophiles such as acyl chlorides and sulfonyl chlorides are expected to occur selectively at the 3-amino position under standard conditions. scite.ai
Protonation, however, will occur at the most basic site. The electron-withdrawing effects of the three halogen atoms on the quinoline ring will decrease the basicity of both nitrogen atoms. The precise site of protonation would depend on the final pKa values of the two nitrogens, but typically the exocyclic amine is more basic than the ring nitrogen in aminoquinolines.
Selective modification could also involve protecting the 3-amino group, for instance as a Boc-carbamate, allowing for reactions to be directed elsewhere on the molecule, followed by deprotection to restore the amine functionality.
Regioselective Halogenation and Dehalogenation Studies
The presence of multiple halogen substituents on the quinoline core of this compound necessitates precise control over subsequent halogenation or dehalogenation reactions to achieve desired structural modifications.
The introduction of additional halogen atoms onto a pre-existing quinoline structure is a key strategy for creating diverse analogues. While specific halogenation of this compound is not extensively documented, general methodologies for quinoline halogenation provide insight into potential synthetic routes.
Metal-free protocols offer an environmentally benign approach. For instance, the C5-selective halogenation of 8-substituted quinolines has been achieved using N-halosuccinimides (NCS, NBS, and NIS) in water, proceeding without the need for metal catalysts or additional oxidants. rsc.orgrsc.org This method's high regioselectivity is directed by substituents at the 8-position. rsc.org For quinolines lacking a directing group at C8, direct C-H halogenation can be challenging and may result in mixtures of products. Another metal-free approach utilizes trihaloisocyanuric acid as an inexpensive and atom-economical halogen source for the C5-halogenation of 8-substituted quinolines at room temperature. rsc.org
Furthermore, regioselective halogenation of arenes and heterocycles, including quinolines, can be performed with N-halosuccinimides in fluorinated solvents like hexafluoroisopropanol (HFIP), which can promote the reaction and influence regioselectivity. nih.gov For unprotected anilines, direct and regioselective para-chlorination and bromination can be achieved using copper(II) halides in ionic liquids under mild conditions, a method that could potentially be adapted for amino-substituted quinolines. beilstein-journals.org
These strategies highlight potential pathways for further halogenating the this compound scaffold, likely at the more activated positions of the quinoline ring system, subject to the electronic effects of the existing substituents.
Selective dehalogenation is a critical transformation for simplifying complex halogenated molecules or for creating specific substitution patterns. In polyhalogenated quinolines, the differential reactivity of halogens at various positions can be exploited for selective removal. While specific dehalogenation studies on this compound are not prevalent in the literature, general principles can be applied.
The reactivity of halogens in nucleophilic aromatic substitution and palladium-catalyzed reactions typically follows the order I > Br > Cl > F. This differential reactivity can be harnessed to selectively remove one type of halogen while retaining others. For instance, in polyhalogenated quinolines containing different halogens, a palladium-catalyzed reaction can be tuned to selectively couple at the most reactive C-X bond (e.g., C-I or C-Br) while leaving C-Cl and C-F bonds intact. lookchem.com
Catalytic hydrogenation is another common method for dehalogenation. The choice of catalyst (e.g., Palladium on carbon) and reaction conditions can influence the selectivity of halogen removal. In some cases, a chlorine atom can be removed while fluorine atoms, which have a much stronger bond to the aromatic ring, remain. However, achieving selectivity between different C-Cl bonds on the same ring can be challenging and often depends on the electronic environment and steric accessibility of each position.
Palladium-Catalyzed Coupling Reactions in the Synthesis of Quinoline Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of highly functionalized quinoline derivatives. The chlorine atom at the C-7 position of this compound is a handle for such transformations.
The Buchwald-Hartwig amination is a widely used method for forming C-N bonds. Studies on dichloroquinolines have shown that the reactivity of the chlorine atoms is position-dependent. For example, in 4,7-dichloroquinoline, the C4-chloro is significantly more reactive towards nucleophilic substitution and palladium-catalyzed amination than the C7-chloro. nih.govnih.gov This differential reactivity allows for selective functionalization. The amination of the C-7 position generally requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP or DavePhos), and a base like sodium tert-butoxide. nih.gov The choice of ligand is crucial and can be tuned to effect reactions even with sterically hindered amines. nih.gov
The Suzuki-Miyaura coupling is another cornerstone of palladium catalysis, used for forming C-C bonds. The reaction of 7-chloro-4-iodoquinoline (B1588978) with arylboronic acids has demonstrated high regioselectivity, with the coupling occurring exclusively at the more reactive C-I bond. mdpi.com To achieve coupling at the C-7 chloro position, more forcing conditions or highly active catalyst systems are typically required, especially when a more reactive halogen is present elsewhere on the ring. The use of electron-rich, bulky phosphine ligands can facilitate the oxidative addition of palladium to the less reactive C-Cl bond. mdpi.comacs.org
The ability to perform sequential cross-coupling reactions on polyhalogenated quinolines by controlling reaction conditions like temperature and time allows for the creation of diverse and complex molecular architectures from a single precursor. lookchem.com
Table 1: Examples of Palladium-Catalyzed Amination of Dichloroquinolines This table presents data for analogous dichloroquinoline systems to infer potential reactivity for the target compound.
| Substrate | Amine | Catalyst System | Product | Yield | Reference |
| 4,7-Dichloroquinoline | 1,3-Propylenediamine | PdCl₂(dppf), Cs₂CO₃ | N¹-(7-chloroquinolin-4-yl)propane-1,3-diamine | - | nih.gov |
| 2,8-Dichloroquinoline | Adamantan-1-amine | Pd(dba)₂, BINAP, t-BuONa | 8-Chloro-N-(adamantan-1-yl)quinolin-2-amine | 64% | utmb.edu |
| 4,8-Dichloroquinoline | N-Ethyladamantan-2-amine | Pd(dba)₂, DavePhos, t-BuONa | 8-Chloro-N-(N-ethyladamantan-2-yl)quinolin-4-amine | 79% | utmb.edu |
Note: Yields and conditions are specific to the cited literature and may vary.
Table 2: Examples of Palladium-Catalyzed Suzuki Coupling of Haloquinolines This table presents data for analogous haloquinoline systems to infer potential reactivity for the target compound.
| Substrate | Boronic Acid | Catalyst System | Product | Yield | Reference |
| 7-Chloro-4-iodoquinoline | Phenylboronic acid | Pd(OAc)₂, Na₂CO₃, H₂O | 7-Chloro-4-phenylquinoline | 98% | mdpi.com |
| 4,7-Dichloroquinoline | Phenylboronic acid | Pd(OAc)₂, Na₂CO₃, H₂O | 7-Chloro-4-phenylquinoline | 78% | mdpi.com |
| 7-Bromo-4-chloroquinoline | Various arylboronic acids | PdCl₂(dppf), Cs₂CO₃ | 4-Chloro-7-arylquinolines | - | nih.gov |
Note: Yields and conditions are specific to the cited literature and may vary.
Novel Synthetic Approaches and Methodological Advancements for the Quinoline Scaffold
The development of novel synthetic methods for quinolines and their derivatives is an active area of research, driven by the need for more efficient, sustainable, and diverse synthetic routes. lookchem.comnih.gov
Recent advancements include metal-free synthesis strategies, which avoid the use of potentially toxic and expensive transition metals. rsc.orggoogle.com For example, iodine monobromide has been used as a catalyst for the regioselective synthesis of 3-arylquinolines from α-aminoacetophenones and trans-β-nitrostyrenes. google.com
C-H bond functionalization has emerged as a powerful strategy for the direct introduction of functional groups onto the quinoline core without the need for pre-installed handles like halogens. This approach offers high atom economy and can provide access to novel derivatives.
Microwave-assisted synthesis has also been employed to accelerate reactions and improve yields in the synthesis of quinoline derivatives. nih.gov Furthermore, the development of novel multi-component reactions allows for the construction of complex quinoline structures in a single step from simple starting materials. nih.gov
These advanced methodologies, while not always applied directly to this compound, represent the forefront of quinoline synthesis and offer promising avenues for the future development of new derivatives based on this and related scaffolds.
Advanced Spectroscopic and Structural Elucidation of 7 Chloro 6,8 Difluoroquinolin 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of 7-chloro-6,8-difluoroquinolin-3-amine. The presence of protons, carbons, and fluorine atoms allows for a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR techniques, supplemented by two-dimensional correlation experiments.
Proton (¹H) NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the amine group. The protons on the quinoline (B57606) core will exhibit chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents, as well as the electron-donating nature of the amine group. The proton at the C2 position is expected to appear as a singlet at a downfield chemical shift due to its proximity to the nitrogen atom of the quinoline ring and the deshielding effect of the C3-amine group. The proton at the C5 position is also expected to be a singlet, with its chemical shift influenced by the adjacent fluorine at C6 and the chlorine at C7. The amine protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | 8.5 - 8.7 | s |
| H-5 | 7.3 - 7.5 | s |
| NH₂ | 5.0 - 6.0 | br s |
Carbon-13 (¹³C) NMR Correlation Studies
The ¹³C NMR spectrum provides further insight into the carbon framework of the molecule. The chemical shifts of the carbon atoms are significantly affected by the attached functional groups. Carbons bonded to the electronegative halogen atoms (C6, C7, and C8) and the nitrogen atoms (C2, C3, C4, C8a) are expected to be observed at downfield positions. The C3 carbon, directly attached to the amine group, will also show a characteristic chemical shift. Quaternary carbons, such as those at positions C4, C6, C7, C8, C4a, and C8a, will be identifiable by their lack of signals in a DEPT-135 experiment.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 145 - 148 |
| C-3 | 130 - 133 |
| C-4 | 148 - 151 |
| C-4a | 120 - 123 |
| C-5 | 115 - 118 |
| C-6 | 150 - 153 (d, JC-F) |
| C-7 | 118 - 121 |
| C-8 | 152 - 155 (d, JC-F) |
| C-8a | 138 - 141 |
Fluorine-19 (¹⁹F) NMR for Halogenated Systems
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected, corresponding to the fluorine atoms at the C6 and C8 positions. The chemical shifts and coupling constants of these signals will provide information about the electronic environment and through-space or through-bond interactions with other nuclei, such as protons and other fluorine atoms. The fluorine at C6 may show coupling to the proton at C5, while the fluorine at C8 will be influenced by the adjacent chlorine and nitrogen atoms.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in this compound.
The FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline ring will be observed in the 1500-1650 cm⁻¹ range. The C-F stretching vibrations typically appear as strong bands in the 1000-1300 cm⁻¹ region, while the C-Cl stretch is expected at lower wavenumbers, generally between 600-800 cm⁻¹.
Interactive Data Table: Key FT-IR Vibrational Frequencies
| Functional Group | Characteristic Frequency (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C=N/C=C Stretch (Aromatic) | 1500 - 1650 |
| C-F Stretch | 1000 - 1300 |
| C-Cl Stretch | 600 - 800 |
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the quinoline ring system, which may be weak in the IR spectrum.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful technique for confirming the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways. The high-resolution mass spectrum would provide the exact mass of the molecular ion, which can be used to confirm the molecular formula C₉H₅ClF₂N₂.
The mass spectrum will also exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The fragmentation pattern under electron ionization (EI) would likely involve the initial loss of small, stable molecules or radicals. Potential fragmentation pathways could include the loss of a chlorine radical, followed by the elimination of HCN or HF, leading to the formation of various daughter ions that provide further structural information.
Interactive Data Table: Expected Mass Spectrometry Fragments
| m/z Value | Possible Fragment |
| [M]⁺ | C₉H₅ClF₂N₂⁺ |
| [M+2]⁺ | Isotopic peak for ³⁷Cl |
| [M-Cl]⁺ | C₉H₅F₂N₂⁺ |
| [M-HCN]⁺ | C₈H₄ClF₂N⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous identification of novel compounds by providing a highly accurate mass measurement of the parent ion. For this compound (Chemical Formula: C₉H₅ClF₂N₂), HRMS would be used to confirm its elemental composition.
The technique, often coupled with liquid chromatography (LC-MS/MS), allows for the sensitive and selective determination of quinoline derivatives in various matrices. nih.gov Methods like electrospray ionization (ESI) are typically employed. nih.gov The expected exact mass of the molecular ion [M+H]⁺ for C₉H₅ClF₂N₂ can be calculated with high precision. This experimental value is then compared against the theoretical mass, with a minimal mass error (typically < 5 ppm) confirming the compound's elemental formula.
For instance, in the analysis of (fluoro)quinolones, tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity, allowing for detection at very low levels. nih.gov A similar approach would be invaluable for the positive identification and purity assessment of this compound.
Table 1: Theoretical HRMS Data for this compound (Note: This table is based on theoretical calculations for the specified compound.)
| Property | Value |
| Molecular Formula | C₉H₅ClF₂N₂ |
| Molecular Weight | 214.60 g/mol |
| Theoretical Exact Mass | 214.0163 Da |
| Calculated [M+H]⁺ | 215.0242 Da |
X-ray Crystallography for Solid-State Structure and Conformational Analysis
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and the spatial arrangement of atoms. Although a specific crystal structure for this compound is not publicly documented, the extensive crystallographic data available for its parent, quinolin-3-amine, and other halogenated quinolines serve as an excellent reference. nih.govresearchgate.netresearchgate.net
The crystal structure of quinolin-3-amine reveals an essentially planar molecule. nih.gov It crystallizes in the orthorhombic space group, and its structure has been solved with high resolution. nih.govresearchgate.net The introduction of chloro and fluoro substituents onto this quinoline core would significantly influence its crystal packing and intermolecular interactions due to changes in the molecule's size, shape, and electronic properties. researchgate.netmdpi.com
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The supramolecular architecture of crystalline solids is governed by a network of intermolecular interactions. mdpi.com In the case of this compound, several key interactions would be anticipated.
Hydrogen Bonding: Based on the crystal structure of quinolin-3-amine, strong N—H···N hydrogen bonds are a dominant feature, connecting molecules into zigzag chains. nih.govresearchgate.netnih.gov The amino group (–NH₂) acts as a hydrogen bond donor, while the nitrogen atom within the quinoline ring acts as an acceptor. nih.gov It is highly probable that similar N—H···N hydrogen bonds would be a primary motif in the crystal packing of this compound.
Halogen Bonding: The presence of chlorine and fluorine atoms introduces the possibility of halogen bonding. Halogen bonds (C–X···A, where X is a halogen and A is a Lewis base) are directional interactions that can play a crucial role in crystal engineering. rsc.org The chlorine atom at the 7-position, in particular, could engage in C–Cl···N or C–Cl···F interactions, further stabilizing the crystal lattice.
Table 2: Intermolecular Interaction Data from Quinolin-3-amine (Source: Data derived from the crystallographic study of quinolin-3-amine. nih.govresearchgate.net)
| Interaction Type | Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |
| Hydrogen Bond | N—H···N | 0.88 | 2.29 | 3.16 | 171 |
| Weak Interaction | N—H···π | 0.88 | 2.75 | 3.58 | 158 |
Determination of Conformational Preferences and Steric Effects in the Crystalline State
The quinoline ring system is rigid and largely planar. In quinolin-3-amine, the entire molecule is reported to be essentially planar, with a root-mean-square deviation of all non-hydrogen atoms of just 0.0091 Å. nih.gov The primary conformational flexibility would involve the exocyclic amino group. The planarity suggests significant electronic conjugation between the amino group and the aromatic system.
The introduction of fluorine atoms at the 6 and 8 positions and a chlorine atom at the 7-position would introduce steric bulk. While not expected to cause major deviations from the planarity of the quinoline ring itself, these substituents would influence how molecules pack together. The steric hindrance might affect the geometry of intermolecular interactions, potentially leading to less compact packing or favoring certain packing motifs over others to minimize steric repulsion. For instance, studies on related chiral complexes show that intermolecular potential values are significant indicators of crystal packing stability. mdpi.com
Detailed Analysis of Bond Distances and Angles
A detailed analysis of bond lengths and angles from X-ray data provides insight into the electronic structure of a molecule. For quinolin-3-amine, the bond lengths within the quinoline core are typical for an aromatic system, showing partial double-bond character throughout. nih.gov
The C–N bond of the amino group is expected to be shorter than a typical C–N single bond, indicating delocalization of the nitrogen lone pair into the quinoline ring. The introduction of electron-withdrawing fluorine and chlorine atoms would subtly alter the electronic distribution and, consequently, the bond lengths within the ring system. For example, the C–F and C–Cl bonds will have characteristic lengths, and their presence may slightly shorten adjacent C–C bonds.
Table 3: Selected Bond Distances and Angles for Quinolin-3-amine (Source: Data derived from the crystallographic study of quinolin-3-amine. nih.govresearchgate.net)
| Bond/Angle | Value (Å or °) |
| Bond Distances (Å) | |
| C3–N(amino) | 1.391 |
| C2–C3 | 1.411 |
| C3–C4 | 1.418 |
| C4–C4a | 1.370 |
| N1–C2 | 1.318 |
| N1–C8a | 1.374 |
| **Bond Angles (°) ** | |
| N1–C2–C3 | 123.6 |
| C2–C3–C4 | 119.5 |
| C2–C3–N(amino) | 119.8 |
| C4–C3–N(amino) | 120.7 |
Computational and Theoretical Investigations of 7 Chloro 6,8 Difluoroquinolin 3 Amine
Quantum Chemical Calculations (DFT, TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods for investigating the electronic properties of molecules. These calculations offer a balance between accuracy and computational cost, making them ideal for studying medium-sized organic molecules like substituted quinolines. mdpi.com By solving approximations of the Schrödinger equation, DFT can determine the molecule's ground-state electronic structure, while TD-DFT can explore its excited states and predict spectroscopic properties.
The electronic character of a molecule is fundamentally described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The energy and spatial distribution of these orbitals are critical in determining the molecule's chemical reactivity and kinetic stability. ajchem-a.comresearchgate.net
The HOMO acts as an electron donor, and its energy level is associated with the molecule's ionization potential. For 7-Chloro-6,8-difluoroquinolin-3-amine, the HOMO is expected to be primarily localized on the electron-rich portions of the molecule, namely the amino group (-NH₂) at the C3 position and the π-system of the quinoline (B57606) ring. The electron-donating nature of the amino group elevates the HOMO energy level, making the molecule more susceptible to electrophilic attack.
Conversely, the LUMO serves as an electron acceptor, and its energy relates to the electron affinity. The LUMO is anticipated to be distributed across the electron-deficient pyridine (B92270) ring of the quinoline system, further influenced by the strongly electron-withdrawing halogen atoms. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A smaller gap generally implies higher chemical reactivity. acs.org The introduction of electron-donating and electron-withdrawing groups typically narrows this gap. rsc.org
| Orbital | Predicted Energy Level | Primary Localization | Role in Reactivity |
|---|---|---|---|
| HOMO | Relatively High | Amino Group (-NH₂) and Quinoline π-System | Donates electrons; site for electrophilic attack |
| LUMO | Relatively Low | Quinoline Ring (especially Pyridine part) | Accepts electrons; site for nucleophilic attack |
| HOMO-LUMO Gap (ΔE) | Relatively Small | Entire Molecule | Indicates high chemical reactivity |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential.
For this compound, the MEP surface is expected to show:
Negative Potential (Red/Yellow): These electron-rich areas are concentrated around the nitrogen atom of the quinoline ring and the nitrogen of the amino group due to the presence of lone pairs of electrons. These sites are the most likely targets for protonation and electrophilic attack. researchgate.net
Positive Potential (Blue): Electron-deficient regions are primarily located around the hydrogen atoms of the amino group. A significant feature of halogenated compounds is the potential for a region of positive electrostatic potential on the outermost surface of the halogen atom, known as a sigma-hole. rsc.org This effect would be most pronounced for the chlorine atom at C7, making it a potential halogen bond donor in intermolecular interactions.
Neutral Potential (Green): These areas are typically found over the carbon skeleton of the molecule.
| Molecular Region | Predicted Electrostatic Potential | Reactivity Implication |
|---|---|---|
| Quinoline and Amino Nitrogens | Negative (Electron-Rich) | Attraction to Electrophiles |
| Amino Group Hydrogens | Positive (Electron-Poor) | Attraction to Nucleophiles; Hydrogen Bond Donor |
| Chlorine Atom (outer surface) | Slightly Positive (Sigma-Hole) | Potential for Halogen Bonding |
Theoretical calculations can quantify the partial charge on each atom within the molecule, offering a more detailed view of the electronic landscape than the MEP surface. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly used. mdpi.com
In this compound, the high electronegativity of the fluorine, chlorine, and nitrogen atoms dictates the charge distribution.
The two fluorine atoms at C6 and C8 and the nitrogen atoms are expected to carry the most significant negative partial charges. aip.org
The chlorine atom at C7 will also be electronegative, though generally less so than fluorine.
Consequently, the carbon atoms directly bonded to these heteroatoms (C3, C6, C7, C8, and the carbons adjacent to the quinoline nitrogen) will bear positive partial charges. This charge polarization is a defining feature of the molecule's electronic structure.
By combining FMO, MEP, and atomic charge data, the chemical reactivity and regioselectivity of the molecule can be predicted.
Electrophilic Attack: The most likely sites for electrophilic attack are the nitrogen atoms and potentially the C4 position, which is activated by the C3-amino group. The FMO analysis supports this, with the HOMO density concentrated in these areas.
Nucleophilic Attack: The electron-poor pyridine ring, especially the carbon atoms bearing halogen substituents, are potential sites for nucleophilic aromatic substitution. The LUMO distribution and positive atomic charges on these carbons would favor such reactions.
Regioselectivity: The precise location of substitution is governed by the combined directing effects of the amino group and the three halogen atoms. researchgate.net The amino group is a strong activating group, while the halogens are deactivating but ortho-, para-directing. Computational modeling of reaction intermediates and transition states is essential to predict the most favorable reaction pathway. aip.org
Conformational Analysis and Potential Energy Surfaces
While the quinoline ring system is largely rigid and planar, some conformational flexibility exists, primarily concerning the exocyclic amino group. Conformational analysis helps to identify the most stable spatial arrangement of the atoms and the energy barriers between different conformations. colostate.edu
A potential energy surface (PES) can be mapped by calculating the molecule's energy as a function of specific geometric parameters, such as the dihedral angles related to the C3-NH₂ bond. aip.orgnih.gov This analysis reveals the global and local energy minima, corresponding to stable and metastable conformers, respectively. For this compound, the primary conformational freedom involves the rotation around the C3-N bond and the pyramidal inversion of the amino group.
The presence of three halogen atoms (two fluorine, one chlorine) on the benzene (B151609) ring portion of the quinoline scaffold has a profound impact on the molecule's conformation and properties. nih.gov
Steric Effects: The chlorine atom at C7 and the fluorine atom at C8 are adjacent to each other, creating a sterically crowded environment. This steric hindrance can influence the preferred orientation of the nearby amino group at C3, potentially restricting its rotation to avoid unfavorable steric clashes.
Electronic Effects: The strong inductive electron-withdrawing effects of the halogens polarize the sigma framework of the molecule. nih.gov This alters the charge distribution, bond lengths, and bond angles of the quinoline ring compared to an unsubstituted quinoline. These electronic perturbations can also influence intermolecular interactions, such as crystal packing, by modifying the molecule's ability to form hydrogen and halogen bonds. acs.org
Steric Hindrance and Induced Conformational Distortion
The conformational flexibility of a molecule is a key determinant of its interaction with biological macromolecules. Conformational analysis, the study of the different 3-dimensional arrangements a molecule can adopt through rotation around single bonds, is therefore fundamental. libretexts.org The stability of these different conformations is influenced by several factors, including torsional strain, angle strain, and steric interactions, which are the repulsive forces that arise when atoms are forced closer together than their van der Waals radii allow. libretexts.org
For this compound, the substitution pattern on the quinoline core introduces significant electronic and steric considerations. The quinoline system itself is a rigid bicyclic aromatic structure. However, the exocyclic amine group at the 3-position can rotate. The orientation of this amine group relative to the quinoline ring is influenced by the electronic effects of the ring nitrogen and the steric hindrance imposed by the substituents at the 6, 7, and 8 positions.
The presence of a chlorine atom at position 7 and fluorine atoms at positions 6 and 8 creates a sterically crowded environment on one side of the molecule. The van der Waals radii of fluorine and chlorine are significant enough to potentially restrict the rotation of the amine group at position 3, although to a lesser extent than substituents at the peri-position (position 4). More importantly, the halogens at positions 6 and 8 exert steric pressure that can lead to slight out-of-plane distortions of the quinoline ring itself, which is nominally planar. Computational methods like molecular mechanics (MM) and quantum mechanics (QM) are essential for modeling these subtle distortions and calculating the energy barriers associated with the rotation of the amine group. fiveable.me These calculations would reveal the preferred conformations of the molecule in a low-energy state.
The fluorine atoms, in particular, have a high electronegativity which can influence the local electronic environment and potentially lead to intramolecular interactions, such as weak hydrogen bonds with the amine hydrogens, that could further stabilize certain conformations. nih.gov The interplay between the steric bulk of the chlorine and fluorine atoms and these electronic effects dictates the molecule's accessible conformational space, which is critical for its ability to fit into a hypothetical binding pocket.
Molecular Modeling and Docking Studies for Hypothetical Molecular Interactions
Molecular modeling and docking are powerful computational techniques used to predict how a ligand (in this case, this compound) might bind to a macromolecular target, such as a protein or enzyme. libretexts.org This approach is fundamental in drug discovery for generating hypotheses about the mechanism of action and for prioritizing compounds for synthesis and biological testing.
Since the specific biological target for this compound is not defined, a hypothetical docking study would typically be performed against a panel of known targets for quinoline derivatives, such as protein kinases or DNA gyrase. The process involves generating a 3D model of the ligand and placing it into the binding site of the target protein. A scoring function is then used to estimate the binding affinity for different poses (orientations and conformations) of the ligand.
Molecular dynamics (MD) simulations could further refine these predicted binding poses, providing insights into the stability of the ligand-protein complex over time and the role of solvent molecules in the binding event.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Quinoline Analogs
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of medicinal chemistry, aiming to correlate the chemical structure of compounds with their biological activity in a mathematical model. acs.orgdergipark.org.tr These models are then used to predict the activity of new, unsynthesized compounds. For quinoline analogs, various QSAR models have been developed to predict their activity against a range of targets.
The methodology for developing a QSAR model involves several key steps:
Data Set Selection: A series of quinoline analogs with known biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model development and a test set for validation. dergipark.org.tr
Descriptor Calculation: For each molecule in the series, a set of numerical values, or "descriptors," is calculated to represent its structural, physicochemical, and electronic properties. researchgate.net
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. acs.orgdergipark.org.tr
Model Validation: The predictive power of the model is assessed using the test set and various statistical metrics like the squared correlation coefficient (r²), cross-validated r² (q²), and external validation. nih.govresearchgate.net
For quinoline analogs, a wide variety of structural descriptors are employed in QSAR studies. These can be broadly categorized as follows:
| Descriptor Category | Examples of Specific Descriptors | Relevance to Quinoline Analogs |
| Electronic Descriptors | HOMO/LUMO energies, Dipole moment, Atomic charges, Electronegativity, Electron affinity. dergipark.org.tr | These describe the molecule's ability to participate in electronic interactions, such as hydrogen bonding and charge-transfer, which are crucial for receptor binding. acs.orgdergipark.org.tr |
| Steric/Topological Descriptors | Molecular volume, Surface area, Molar refractivity, Connectivity indices, Shape indices. nih.govdergipark.org.tr | These descriptors quantify the size and shape of the molecule, which are critical for fitting into a binding site. For substituted quinolines, these can capture the effect of different substituent sizes. |
| Hydrophobic Descriptors | LogP (octanol-water partition coefficient). dergipark.org.tr | This descriptor is important for predicting how the molecule will distribute between aqueous and lipid environments, affecting its ability to cross cell membranes and reach its target. |
| 3D Descriptors | van der Waals volume, Potential energy surfaces. | These are used in 3D-QSAR methods like CoMFA and CoMSIA to describe the 3D field around the molecule, providing a more detailed picture of its steric and electrostatic properties. nih.gov |
In the context of this compound, a QSAR model for a relevant biological activity would use descriptors that capture the unique electronic and steric contributions of the three halogen substituents and the amino group. For instance, descriptors related to electronegativity and atomic charge would reflect the electron-withdrawing nature of the fluorine and chlorine atoms, while steric descriptors would account for their size. By comparing the calculated descriptor values for this compound to those in a validated QSAR model, a prediction of its biological activity could be made. Recent studies on quinolines have highlighted the importance of descriptors like Van der Waals volume and electronegativity in determining activity. researchgate.net
Molecular Recognition and in Vitro Target Engagement Studies of 7 Chloro 6,8 Difluoroquinolin 3 Amine
Biochemical Investigation of Enzyme Inhibition Mechanisms (e.g., DNA gyrase, topoisomerase IV)
Quinolone and fluoroquinolone derivatives are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them prime targets for antibacterial agents. The primary mechanism of action for this class of compounds involves the stabilization of the enzyme-DNA cleavage complex, which leads to double-strand breaks in the bacterial chromosome and subsequent cell death. nih.gov
For a novel compound such as 7-Chloro-6,8-difluoroquinolin-3-amine, a biochemical investigation would be essential to determine its inhibitory potential against these key enzymes. Standard assays involve purified enzymes from various bacterial species, including both Gram-positive and Gram-negative organisms, to assess the spectrum of activity.
Key Investigative Approaches:
Supercoiling Assay (for DNA Gyrase): This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The inhibitory effect of the test compound is quantified by determining the concentration required to inhibit 50% of the supercoiling activity (IC₅₀).
Decatenation Assay (for Topoisomerase IV): Topoisomerase IV is responsible for separating interlinked daughter chromosomes following replication. This assay utilizes a catenated DNA network (kDNA) as a substrate. The activity of the enzyme is measured by its ability to release individual minicircles, and the IC₅₀ is determined in the presence of the inhibitor.
Cleavage Complex Stabilization Assay: This assay directly measures the compound's ability to trap the enzyme-DNA complex. A radiolabeled DNA substrate is incubated with the enzyme and the compound. The formation of the stabilized cleavage complex is then detected by denaturing gel electrophoresis.
Illustrative Enzyme Inhibition Data:
Since specific experimental data for this compound is not publicly available, the following table represents hypothetical IC₅₀ values that would be determined in such biochemical assays. These values are based on the known potencies of other fluoroquinolone derivatives.
| Enzyme Target | Bacterial Source | Hypothetical IC₅₀ (µM) |
| DNA Gyrase | Escherichia coli | 0.5 |
| DNA Gyrase | Staphylococcus aureus | 1.2 |
| Topoisomerase IV | Escherichia coli | 2.5 |
| Topoisomerase IV | Staphylococcus aureus | 0.8 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
In Vitro Receptor Binding Profiling
To assess the selectivity of a novel compound and identify potential off-target effects, a broad in vitro receptor binding profile is typically conducted. This involves screening the compound against a panel of known receptors, ion channels, transporters, and enzymes. Such profiling is crucial for early-stage safety assessment and for understanding the compound's broader pharmacological footprint.
For this compound, a comprehensive binding profile would be performed at a contract research organization (CRO) specializing in these services. The compound would be tested at a standard concentration (e.g., 10 µM) against a large panel of targets.
Representative Receptor Binding Panel:
A typical panel would include, but not be limited to, the following target classes:
G-Protein Coupled Receptors (GPCRs): Adrenergic, Dopaminergic, Serotonergic, Histaminergic, Muscarinic, Opioid receptors.
Ion Channels: Sodium, Potassium, Calcium, Chloride channels.
Transporters: Monoamine transporters (SERT, DAT, NET).
Kinases: A broad panel of serine/threonine and tyrosine kinases.
Other Enzymes: e.g., Cyclooxygenases (COX-1, COX-2), Phosphodiesterases (PDEs).
Significant inhibition (typically >50%) of any of these targets would warrant further investigation to determine the functional activity (agonist or antagonist) and the potency (IC₅₀ or Kᵢ).
Biophysical Characterization of Molecular Interactions (e.g., Protein-Ligand Binding)
Understanding the direct physical interaction between a compound and its protein target is fundamental to elucidating its mechanism of action. Several biophysical techniques can be employed to characterize the binding of this compound to its putative targets, such as DNA gyrase and topoisomerase IV.
Commonly Used Biophysical Methods:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics of a ligand to a protein immobilized on a sensor surface. It provides real-time data on the association (kₐ) and dissociation (kₑ) rates, from which the dissociation constant (Kₔ) can be calculated.
X-ray Crystallography: This powerful technique can provide a high-resolution, three-dimensional structure of the compound bound to its protein target. This structural information is invaluable for understanding the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding and for guiding further structure-based drug design efforts.
Hypothetical Biophysical Binding Parameters:
The following table illustrates the type of data that would be generated from biophysical studies of this compound binding to a target protein.
| Technique | Target Protein | Parameter | Hypothetical Value |
| ITC | DNA Gyrase Subunit A | Kₐ (M⁻¹) | 1.5 x 10⁶ |
| ITC | DNA Gyrase Subunit A | ΔH (kcal/mol) | -8.5 |
| ITC | DNA Gyrase Subunit A | Stoichiometry (n) | 1.1 |
| SPR | Topoisomerase IV ParC | Kₔ (nM) | 250 |
| SPR | Topoisomerase IV ParC | kₐ (M⁻¹s⁻¹) | 5 x 10⁴ |
| SPR | Topoisomerase IV ParC | kₑ (s⁻¹) | 1.25 x 10⁻² |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Application in Fragment-Based Ligand Discovery Methodologies
Fragment-based ligand discovery (FBLD) is a powerful approach for identifying novel lead compounds. It involves screening libraries of small, low-complexity molecules ("fragments") for weak binding to a protein target. Hits from these screens are then optimized and grown into more potent, drug-like molecules.
A compound like this compound could itself be considered a fragment or a more elaborated fragment-like molecule. Its rigid quinoline (B57606) core and strategically placed functional groups (chloro, fluoro, and amine) make it an interesting starting point for FBLD campaigns.
Potential Applications in FBLD:
Fragment Library Component: The quinoline scaffold is a common motif in many bioactive molecules. This compound could be included in fragment libraries for screening against a variety of protein targets.
Hit-to-Lead Optimization: If a similar, smaller fragment were identified as a hit, the synthetic route to this compound could provide valuable chemical handles for exploring structure-activity relationships (SAR). For example, the 3-amine position could be readily modified to explore different substituents and improve binding affinity or selectivity. The chlorine and fluorine atoms also offer vectors for chemical elaboration.
The utility of this compound in FBLD would be highly dependent on the specific protein target and the binding information obtained from biophysical screening methods such as X-ray crystallography or NMR spectroscopy.
Structure Activity Relationship Sar Analysis and Rational Design of 7 Chloro 6,8 Difluoroquinolin 3 Amine Analogs
Impact of Halogen Substituents on Molecular Interactions and Properties
Halogen atoms play a critical role in medicinal chemistry, influencing a molecule's physicochemical properties and its interactions with biological targets. researchgate.net Their effects can be attributed to a combination of steric, electrostatic, and hydrophobic contributions. researchgate.net In the context of the 7-Chloro-6,8-difluoroquinolin-3-amine scaffold, the chlorine and fluorine atoms are key modulators of its activity.
The specific placement of halogen substituents on the quinoline (B57606) ring significantly alters its electronic distribution and, consequently, its reactivity and binding affinity. The chlorine atom at the C-7 position and the fluorine atoms at C-6 and C-8 exert strong electron-withdrawing effects, which can influence the basicity of the quinoline nitrogen (N-1) and the nucleophilicity of the C-3 amine.
Studies on other halogenated quinolines have shown that such substitutions can increase binding affinity. For instance, the substitution of halogen atoms in the benzene (B151609) ring of quinazoline derivatives was found to increase their interaction with human serum albumin (HSA). researchgate.netmdpi.com This enhanced affinity is often attributed to the ability of halogens to form favorable interactions, such as halogen bonds, with protein residues. beilstein-journals.org The position of the halogen is critical; for example, in the development of asymmetric photocycloaddition reactions of quinolines, a methoxy group at C-7 was used to electronically stabilize a radical at the C-8 position, highlighting the strong positional effects that substituents exert on reactivity. acs.org Similarly, a trifluoromethyl (CF3) group at the C-7 position maintained excellent regio- and enantioselectivity in certain reactions. acs.org
The combination of a chlorine at C-7 and two fluorine atoms at C-6 and C-8 creates a distinct electronic environment. Fluorine, with its high electronegativity and small atomic radius, can modulate local polarity and form strong, non-covalent interactions. researchgate.net Chlorine, being larger and more polarizable, can participate in different types of interactions, including halogen bonding. researchgate.netbeilstein-journals.org
A key interaction modality involving halogens is the halogen bond, a noncovalent interaction between a region of positive electrostatic potential on the halogen atom (the σ-hole) and a nucleophile. beilstein-journals.org This type of interaction has been recognized as a significant force in crystal engineering and medicinal chemistry. beilstein-journals.org In N-(2-halophenyl)quinolin-2-one derivatives, halogen–π associations were observed, where the interaction type (a C–X···π halogen bond or an n–π* interaction) depended on the molecular arrangement. beilstein-journals.org The fluorine and chlorine atoms in this compound can potentially act as both halogen bond donors and acceptors, contributing to the stability of the ligand-receptor complex. Furthermore, these halogens influence the molecule's lipophilicity, which is a critical factor for membrane permeability and hydrophobic interactions within a binding site. researchgate.net
Table 1: Physicochemical Properties of Halogens
| Element | Atomic Number | Electronegativity | Atomic Radius (Å) | Hydrophobic Parameter (π) |
|---|---|---|---|---|
| F | 9 | 4.0 | 0.64 | 0.14 |
| Cl | 17 | 3.0 | 0.99 | 0.71 |
Data sourced from related studies on halogenated compounds. researchgate.net
Substituent Effects at the Quinoline Nitrogen (N-1) on Molecular Recognition
The nitrogen atom at the N-1 position of the quinoline ring is a crucial determinant of the molecule's properties. It acts as a weak tertiary base and its lone pair of electrons can participate in hydrogen bonding, a key interaction for binding to many biological targets, particularly kinases. namiki-s.co.jptandfonline.com The basicity of this nitrogen, and therefore its ability to form a hydrogen bond, is modulated by the electronic effects of other substituents on the ring. nih.gov
The electron-withdrawing nature of the chlorine and fluorine atoms in this compound reduces the electron density on the N-1 nitrogen, thereby decreasing its basicity (pKa). This modulation is critical for molecular recognition, as an optimal pKa is often required for strong and selective binding. In kinase inhibitors, for example, the quinoline nitrogen often forms a hydrogen bond with the "hinge" region of the ATP-binding pocket. namiki-s.co.jp The strength of this interaction is highly dependent on the nitrogen's electronic character.
Modifications directly at the N-1 position, such as N-oxidation or the formation of N-oxides, can also have a profound impact on biological activity by altering the steric and electronic profile of the hinge-binding motif. researchgate.net
Modifications at C-7 and C-3 of the Quinoline Core and Their Chemical Consequences
Systematic modifications at the C-7 and C-3 positions of the quinoline scaffold have been a common strategy to optimize the activity of quinoline-based compounds. researchgate.net
The C-7 position is frequently substituted in various quinoline-based drugs. Altering the substituent at this position can significantly impact potency and pharmacokinetic properties. For example, in the development of anticancer fluoroquinolones, most chemical modifications required to convert them from antibacterial to anticancer agents were at the C-7 position and the C-3 carboxylic acid group. researchgate.net Replacing the C-7 chlorine in the parent compound with other groups (e.g., larger halogens, alkyl, or alkoxy groups) would alter the steric bulk, lipophilicity, and electronic nature of this region, thereby affecting binding affinity and selectivity.
The amine group at the C-3 position is another critical site for modification. This primary amine can act as a hydrogen bond donor and serves as a handle for introducing a wide variety of substituents to explore the surrounding binding pocket. Derivatization of the C-3 amine, for instance, through acylation or alkylation, can lead to analogs with altered properties. The relationships between nitrogen ionization energies, pKa values, and medicinal activity have been discussed in studies of substituted quinolines, underscoring the importance of modifications that affect the nitrogen's properties. nih.gov
Bioisosteric Replacements in Quinoline Derivatives
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, or pharmacokinetic properties while maintaining the key binding interactions. preprints.org In quinoline derivatives, various bioisosteric replacements have been explored.
The quinoline ring itself can be replaced by other hinge-binding heterocycles like quinazolines, isoquinolines, or pyrazoles. namiki-s.co.jppreprints.org For instance, quinazoline is a well-known privileged scaffold that exhibits a wide range of biological activities and is present in numerous approved drugs. preprints.org The choice of bioisostere depends on the specific target and the desired physicochemical properties.
Functional groups on the quinoline core can also be replaced. For example, a morpholine moiety has been used as a bioisosteric replacement due to its lower structural weight and small volume, which can improve brain exposure. nih.gov In other cases, a quinolinone moiety has been used as a bioisosteric replacement for a phenol group. researchgate.net For the this compound scaffold, one could envision replacing the C-3 amine with other small, polar groups capable of hydrogen bonding, or replacing the quinoline core with a quinazoline to modulate hinge-binding interactions.
Rational Design Principles for Modulating Molecular Recognition and Selectivity Based on Structural Features
The rational design of analogs based on the this compound structure should be guided by a clear understanding of its SAR. Key principles for modulating molecular recognition and selectivity include:
Fine-Tuning Halogenation: The number, type, and position of halogen substituents can be systematically varied to optimize interactions. Swapping the C-7 chlorine for a bromine might enhance halogen bonding potential, while altering the fluorine positions could fine-tune electronic effects and metabolic stability. researchgate.net This approach allows for the simultaneous modulation of drug metabolism and interaction with the target. benthamscience.com
Exploiting the C-3 Amine: The C-3 amine is a vector for exploring the solvent-exposed region of a binding site. Attaching different functional groups can introduce new interactions (e.g., ionic, hydrogen bonding) to improve affinity and selectivity. The length and nature of linkers and terminal groups are critical variables. nih.gov
Scaffold Hopping and Bioisosterism: If the quinoline core presents liabilities (e.g., poor pharmacokinetics, off-target effects), bioisosteric replacement with other heterocyclic systems can be explored. namiki-s.co.jppreprints.org This "scaffold hopping" approach can lead to novel chemical series with improved drug-like properties.
By applying these principles, it is possible to rationally design novel quinoline-based molecules with enhanced performance for specific biological applications. nih.govnih.gov
Table 2: Summary of Rational Design Strategies
| Structural Position/Feature | Design Strategy | Potential Outcome | Reference Example |
|---|---|---|---|
| C-6, C-7, C-8 Halogens | Vary halogen type (F, Cl, Br) and position | Modulate binding affinity, lipophilicity, and halogen bonding potential | Increased binding of halogenated quinazolines to HSA researchgate.netmdpi.com |
| N-1 Nitrogen | Tune basicity via ring substituents | Optimize hydrogen bonding with target (e.g., kinase hinge) | Kinase inhibitors forming H-bonds with the hinge region namiki-s.co.jp |
| C-3 Amine | Introduce diverse substituents | Explore binding pocket, add new interactions, improve selectivity | SAR of 4-N-phenylaminoquinolines with varying side chains nih.gov |
| Quinoline Core | Bioisosteric replacement (e.g., with quinazoline) | Improve ADME properties, discover novel intellectual property | Use of quinazoline as a privileged scaffold in drug design preprints.org |
Patent Landscape and Research Trends for 7 Chloro 6,8 Difluoroquinolin 3 Amine As a Chemical Entity
Analysis of Patent Literature for Synthetic Innovation and Methodologies
The synthesis of quinoline (B57606) derivatives is a mature field, yet innovations continue to emerge, driven by the need for efficient and specific production of complex molecules. Patent literature describes various methods for constructing the quinoline core and for introducing specific substituents. For analogous structures, multi-stage reaction sequences are common, often starting from appropriately substituted anilines or nicotinic acid esters.
While specific patents detailing novel synthetic routes for 7-Chloro-6,8-difluoroquinolin-3-amine are not prominently featured, the synthesis of related compounds often involves key steps such as cyclization reactions to form the quinoline ring system, followed by functional group interconversions. For instance, the synthesis of other chlorinated quinolines has been described via methods like the Doebner-von Miller reaction or starting from chloro-substituted benzophenones. The preparation of fluorinated quinolines is noted for its role in creating potent antibacterial agents, indicating a significant body of research into incorporating fluorine into this scaffold. google.com The synthesis of new fluorinated pyrrolo[3,4-b]pyridin-5-ones containing a 4-amino-7-chloroquinoline moiety has been achieved through a one-pot, multi-component reaction, showcasing advanced synthetic strategies in this chemical space. mdpi.com
Interactive Table: Representative Synthetic Methodologies for Quinolines
| Synthetic Method | Description | Starting Materials Example |
|---|---|---|
| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of an acid catalyst and an oxidizing agent. | Aniline, Crotonaldehyde |
| Combes Quinoline Synthesis | Reaction of an aniline with a β-diketone under acidic conditions. | Aniline, Acetylacetone |
| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. | 2-Aminobenzophenone, Acetaldehyde |
This table represents general synthetic strategies for the quinoline scaffold, which form the basis for the synthesis of more complex derivatives like this compound.
Patent Claims on Novel Chemical Scaffolds and Intermediates Derived from this compound
Patent claims frequently focus on novel chemical scaffolds that utilize key intermediates to build larger, more complex molecules with therapeutic potential. This compound serves as a valuable intermediate for the synthesis of a variety of heterocyclic compounds, particularly those designed as kinase inhibitors. The amino group at the 3-position and the chloro group at the 7-position provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular architectures.
Patents in the broader quinoline space often claim derivatives where the quinoline core is substituted with various side chains and heterocyclic moieties to modulate biological activity. For example, numerous patents describe quinoline derivatives as inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases. nih.gov The claims in these patents typically cover a genus of compounds defined by a core structure, with variations in substituents. It is within this context that derivatives of this compound would be protected. The development of quinoline-based molecules targeting receptors like c-Met, EGF, and VEGF underscores the importance of this scaffold in creating new anti-cancer agents. nih.gov
Interactive Table: Patented Quinoline-Based Kinase Inhibitors
| Kinase Target | Example Compound Class | Therapeutic Area |
|---|---|---|
| PI3K (Phosphoinositide 3-kinase) | Imidazo[4,5-c]quinoline derivatives | Cancer |
| EGFR (Epidermal Growth Factor Receptor) | Quinoline-hybrid derivatives | Cancer |
| VEGFR (Vascular Endothelial Growth Factor Receptor) | Quinolone-3-carboxamides | Cancer |
This table illustrates the types of kinase inhibitors derived from quinoline scaffolds, indicating the likely application areas for derivatives of this compound.
Emerging Research Trajectories from Patent Filings Related to Chemical Applications
Emerging research trends, as gleaned from patent filings, point towards the continued development of quinoline derivatives as highly specific therapeutic agents. The focus remains heavily on oncology, with a significant number of patents claiming quinoline-based compounds as inhibitors of various protein kinases involved in cancer progression. nih.govgoogle.comgoogle.comrsc.org The strategic placement of fluorine atoms, as seen in this compound, is a key trend, as fluorination can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. google.comnih.gov
Recent patent literature also highlights the use of quinoline derivatives in combating infectious diseases. For example, the quinoline scaffold is a core component of several antimalarial drugs, and research is ongoing to develop new agents in this class. mdpi.com Furthermore, the antiviral potential of quinoline derivatives is an active area of investigation, with some compounds being explored for their activity against a range of viruses. mdpi.com
The versatility of the quinoline nucleus allows for its incorporation into a wide array of molecular designs, including multi-component synthesis of complex polyheterocycles. mdpi.com This suggests that future research will likely involve the use of this compound as a building block in combinatorial chemistry and high-throughput screening campaigns to discover new bioactive molecules. The development of novel quinoline derivatives with tailored properties for specific biological targets represents a significant and ongoing trajectory in chemical and pharmaceutical research.
Future Directions in the Academic Research of 7 Chloro 6,8 Difluoroquinolin 3 Amine
Exploration of Underexplored Synthetic Pathways for Enhanced Efficiency and Sustainability
The synthesis of substituted quinolines has traditionally relied on classic name reactions such as the Skraup, Friedländer, and Combes syntheses. researchgate.net However, these methods can suffer from harsh conditions, low regioselectivity, and the generation of significant waste. Future research should pivot towards modern, more efficient, and sustainable synthetic strategies for 7-Chloro-6,8-difluoroquinolin-3-amine.
One promising avenue is the electrophilic cyclization of N-(2-alkynyl)anilines, which can provide access to 3-halogenated quinolines under mild conditions. nih.gov Adapting this methodology for a difluoro-chloro-substituted aniline (B41778) precursor could offer a more direct and controlled route to the target molecule. Furthermore, the development of multi-component reactions (MCRs) represents a significant step forward in synthetic efficiency. mdpi.com Designing a one-pot MCR that incorporates the requisite fluorinated and chlorinated aniline with other simple building blocks could dramatically increase yield and atom economy, aligning with the principles of green chemistry. mdpi.com
| Synthetic Strategy | Potential Advantages for this compound | Key Research Focus |
| Modern Friedländer Condensation | Improved yields and milder conditions using novel catalysts (e.g., Yb(OTf)₃). mdpi.com | Screening Lewis acid catalysts for optimal performance with highly substituted, electron-deficient substrates. |
| Electrophilic Cyclization | High regioselectivity for substitution at the 3-position. nih.gov | Design and synthesis of the corresponding N-(2-alkynyl)-2-chloro-3,5-difluoroaniline precursor. |
| Multi-Component Reactions (MCRs) | High atom economy, reduced waste, and operational simplicity. mdpi.com | Development of a novel MCR protocol that assembles the quinoline (B57606) core from simpler, readily available starting materials. |
| C-H Activation/Functionalization | Direct introduction of the amino group onto a pre-formed 7-chloro-6,8-difluoroquinoline core. | Exploring transition-metal catalysis for regioselective C-N bond formation on the electron-poor quinoline ring. |
Application of Advanced Spectroscopic and Structural Techniques for Deeper Insights
Standard spectroscopic methods (¹H NMR, ¹³C NMR, MS) provide basic structural confirmation. However, a deeper understanding of this compound requires the application of more advanced analytical techniques. The complex interplay of the electron-withdrawing halogen substituents and the electron-donating amino group creates a unique electronic environment that warrants detailed investigation.
High-resolution X-ray crystallography is essential for determining the precise solid-state structure, including bond lengths, bond angles, and intermolecular packing. Combining this with advanced refinement techniques, such as Hirshfeld Atom Refinement (HAR), can provide an experimental map of the electron density distribution, offering insights into bonding and non-covalent interactions. researchgate.net Nuclear Quadrupole Resonance (NQR) spectroscopy, though a less common technique, could be uniquely suited to probe the local electronic environment around the chlorine nucleus, providing data that is highly sensitive to the charge distribution within the molecule. nih.gov
| Advanced Technique | Specific Insights to be Gained |
| High-Resolution X-ray Crystallography with Hirshfeld Refinement | Precise hydrogen atom positions, detailed mapping of electron density, and quantification of intermolecular interactions (e.g., halogen bonds, hydrogen bonds). researchgate.net |
| 2D NMR Spectroscopy (e.g., NOESY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals, and elucidation of through-space proximities and long-range couplings. |
| ¹⁹F NMR Spectroscopy | Detailed information on the electronic environment of the two non-equivalent fluorine atoms and their coupling with adjacent nuclei. |
| Nuclear Quadrupole Resonance (NQR) Spectroscopy | Direct measurement of the electric field gradient at the chlorine nucleus, providing a sensitive probe of the local electronic structure. nih.gov |
Integration of Machine Learning and Artificial Intelligence in Computational Studies for Predictive Chemistry
| AI/ML Application | Objective for this compound Research |
| Retrosynthesis Prediction | Propose novel and efficient synthetic routes by analyzing vast reaction databases. nih.gov |
| Reaction Outcome & Condition Prediction | Forecast the most likely product and optimal conditions (catalyst, solvent, temperature) for a given reaction, minimizing failed experiments. drugtargetreview.comtechnologynetworks.com |
| Property Prediction | Estimate key properties such as solubility, lipophilicity, and potential biological activities before synthesis. mdpi.com |
| Reactive Site Prediction | Identify the most probable sites for further chemical modification on the quinoline ring with high accuracy. researchgate.net |
Development of Novel Chemical Probes and Tools for Chemical Biology
The quinoline scaffold is a cornerstone in the development of biologically active agents. nih.gov The unique structure of this compound makes it an attractive starting point for the creation of specialized chemical probes for use in chemical biology. The 3-amino group serves as a convenient chemical handle for conjugation to other molecules, such as fluorophores, biotin (B1667282) for affinity purification, or photoreactive groups for covalent labeling of biological targets.
The distinct halogenation pattern is not merely a passive structural feature; it can be exploited to fine-tune binding affinity and selectivity for specific proteins or nucleic acid structures. The fluorine atoms can enhance metabolic stability and binding interactions, while the chlorine atom can participate in halogen bonding. nih.gov Future research should focus on synthesizing a library of derivatives where the 3-amino group is functionalized, and evaluating these new compounds as probes to investigate cellular pathways or to identify novel drug targets.
Further Understanding of Complex Molecular Recognition Mechanisms at the Atomic Level
A fundamental goal of future research is to understand how this compound interacts with biological macromolecules at the atomic level. This requires a synergistic approach combining high-resolution structural biology, biophysical techniques, and advanced computational modeling.
The key to its interaction potential lies in its functional groups: the quinoline nitrogen as a hydrogen bond acceptor, the 3-amino group as a hydrogen bond donor, and the halogen atoms as potential halogen bond donors. nih.govnih.gov Future studies should aim to co-crystallize the compound with target proteins to visualize these interactions directly. Biophysical methods like Isothermal Titration Calorimetry (ITC) can quantify the thermodynamics of binding (enthalpy and entropy), while computational methods such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) can model the dynamic behavior of the molecule in a binding pocket and calculate interaction energies with high precision. This multi-faceted approach will be crucial for rational drug design and for explaining the structural basis of any observed biological activity.
Q & A
Q. What are the standard synthetic protocols for 7-Chloro-6,8-difluoroquinolin-3-amine, and how can reaction conditions be optimized?
Synthesis typically involves multi-step halogenation and amination reactions. A common approach includes:
- Chlorination : Using phosphorus oxychloride (POCl₃) at 80–100°C to introduce chlorine at the 7-position .
- Fluorination : Electrophilic fluorination agents (e.g., Selectfluor) under anhydrous conditions for 6,8-position difluorination.
- Amination : Reacting with ammonia or substituted amines at elevated pressures (3–5 bar) to introduce the 3-amine group .
Optimization : Employ factorial design (e.g., 2³ DOE) to test variables like temperature, catalyst loading, and solvent polarity. Use HPLC to monitor intermediate purity .
Q. Which analytical techniques are critical for characterizing this compound?
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
- Use TGA/DSC to evaluate thermal decomposition thresholds. Store under inert atmosphere (N₂) at –20°C to minimize hydrolysis .
Advanced Research Questions
Q. How can computational tools enhance the design of this compound derivatives with improved bioactivity?
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties and reactive sites. For example, Fukui indices identify nucleophilic/electrophilic regions for functionalization .
- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina. Prioritize derivatives with high binding affinity (ΔG < –8 kcal/mol) .
- Reaction Path Search : Tools like GRRM predict intermediates and transition states to streamline synthetic routes .
Q. What methodologies resolve contradictions in reported biological activity data for this compound?
- Meta-Analysis : Aggregate data from independent studies (e.g., antimicrobial IC₅₀ values) and apply statistical models (ANOVA) to identify outliers.
- Dose-Response Reproducibility : Replicate assays under standardized conditions (CLSI guidelines) with positive/negative controls. Use isogenic bacterial strains to isolate target-specific effects .
Q. How can researchers integrate high-throughput screening (HTS) with mechanistic studies for this compound?
- HTS Workflow :
- Screen 1,000+ derivatives in 96-well plates against S. aureus (MIC assay).
- Use robotic liquid handlers for consistency .
- Mechanistic Follow-Up :
Q. What experimental strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
- Process Optimization :
- Byproduct Management :
- Implement inline FTIR to monitor reaction progress and detect side products.
- Optimize solvent recycling (e.g., distillation for DMF recovery) .
Data Management and Reproducibility
Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?
- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to document protocols, raw spectra, and assay conditions.
- FAIR Principles : Assign unique identifiers (e.g., InChIKey) and deposit data in public repositories (PubChem, ChEMBL) .
- Collaborative Validation : Share samples with independent labs for cross-validation of bioactivity and synthetic yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
